methyl (2S)-2-(aminomethyl)butanoate hydrochloride
Description
Properties
IUPAC Name |
methyl (2S)-2-(aminomethyl)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXDWSIFCRKJY-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl (2S)-2-(aminomethyl)butanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that can unlock new therapeutic possibilities. Non-proteinogenic amino acids and their derivatives represent a fertile ground for this exploration, offering unique stereochemical and functional diversity. This guide provides a comprehensive technical overview of a specific chiral building block, methyl (2S)-2-(aminomethyl)butanoate hydrochloride (CAS 2227845-01-2). While this molecule may appear to be a simple amino acid ester, its true value lies in its potential as a versatile intermediate in the synthesis of complex molecular architectures. This document is intended to serve as a practical resource for researchers, offering insights into its properties, handling, and potential applications, thereby empowering its effective utilization in drug development programs.
Molecular Overview and Physicochemical Properties
Methyl (2S)-2-(aminomethyl)butanoate hydrochloride is a chiral, non-proteinogenic amino acid ester hydrochloride salt. The presence of a primary amine, a methyl ester, and a stereocenter at the C2 position makes it a valuable synthon for introducing a specific three-dimensional structure into a target molecule.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2227845-01-2 | [1] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.64 g/mol | |
| IUPAC Name | methyl (S)-2-(aminomethyl)butanoate hydrochloride | [1] |
| Synonym(s) | methyl (S)-2-(aminomethyl)butanoate hydrochloride | |
| Physical Form | Powder or crystals | |
| Purity | Typically ≥95% | [1] |
| InChI Key | VSGXDWSIFCRKJY-JEDNCBNOSA-N | |
| SMILES | O=C(OC)CN.Cl | [1] |
The hydrochloride salt form of this amino acid ester offers several advantages over its free base counterpart, including enhanced stability and improved solubility in aqueous media.[2] These properties are crucial for its handling, formulation, and use in various synthetic transformations.
Synthesis and Purification
Proposed Synthetic Pathway
A common and effective method for the synthesis of amino acid methyl ester hydrochlorides is the Fischer-Speier esterification, which involves treating the parent amino acid with methanol in the presence of an acid catalyst, typically hydrogen chloride.
Diagram 1: Proposed Synthesis of Methyl (2S)-2-(aminomethyl)butanoate hydrochloride
Caption: Fischer-Speier esterification workflow.
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2S)-2-(aminomethyl)butanoic acid.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol to the flask. The typical concentration is in the range of 0.5 to 1 M.
-
Acid Catalyst: Cool the suspension in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the mixture or add a solution of HCl in methanol (prepared by the slow addition of acetyl chloride to cold methanol). The HCl serves both as a catalyst for the esterification and to form the hydrochloride salt of the amine.
-
Reaction: Once the addition of HCl is complete, warm the reaction mixture to reflux and maintain it for several hours (typically 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then to 0°C to facilitate precipitation of the product. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product as a crystalline solid.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of methyl (2S)-2-(aminomethyl)butanoate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the protons of the ethyl group (a triplet and a quartet), the methine proton at the chiral center, and the protons of the aminomethyl group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the methoxy carbon, the chiral methine carbon, and the carbons of the ethyl and aminomethyl groups.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 132.10.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. A UV detector can be used if the compound has a chromophore, or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be employed.
Chiral HPLC
To confirm the enantiomeric purity of the (S)-enantiomer, chiral HPLC is necessary. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic peaks would include the N-H stretching of the ammonium salt, C-H stretching of the alkyl groups, a strong C=O stretching of the ester, and C-O stretching.
Stability, Storage, and Handling
Stability Profile
As an amino acid ester, methyl (2S)-2-(aminomethyl)butanoate hydrochloride is susceptible to two primary degradation pathways:
-
Hydrolysis: The methyl ester group can be hydrolyzed back to the carboxylic acid, particularly under basic or strongly acidic conditions.[4] The hydrochloride salt form provides some protection against base-catalyzed hydrolysis.
-
Racemization: The chiral center can be susceptible to racemization, especially under basic conditions.[4]
For short-term experiments in aqueous solutions, maintaining a slightly acidic pH is advisable to minimize degradation.[4]
Recommended Storage Conditions
To ensure long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to store it in a desiccator to protect it from moisture, which can promote hydrolysis.[5]
Safety and Handling
Based on available safety data for similar compounds, methyl (2S)-2-(aminomethyl)butanoate hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] It is classified as a warning for causing skin and eye irritation and may cause respiratory irritation.[6]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Potential Applications in Drug Development
While specific applications for methyl (2S)-2-(aminomethyl)butanoate hydrochloride are not extensively documented in the literature, its structure as a chiral β-amino acid ester analog suggests several potential uses in medicinal chemistry and drug development.
Peptidomimetic and Peptide Synthesis
The free primary amine, after deprotection from its hydrochloride salt, can be used in standard peptide coupling reactions.[7] Incorporation of this non-proteinogenic amino acid ester into a peptide sequence can impart unique conformational constraints and potentially enhance metabolic stability compared to natural peptides.
Synthesis of Heterocyclic Scaffolds
The bifunctional nature of this molecule (amine and ester) makes it a versatile starting material for the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs.
Chiral Building Block in Asymmetric Synthesis
As an enantiomerically pure compound, it can serve as a chiral building block in the asymmetric synthesis of complex target molecules, where the stereochemistry at the C2 position is crucial for biological activity.
Diagram 2: Potential Application Workflow
Caption: Synthetic utility of the title compound.
Conclusion
Methyl (2S)-2-(aminomethyl)butanoate hydrochloride is a promising, albeit under-documented, chiral building block with significant potential for application in drug discovery and development. Its straightforward synthesis, favorable physicochemical properties as a hydrochloride salt, and versatile functional groups make it an attractive tool for medicinal chemists. This guide provides a foundational understanding of this molecule, offering practical insights into its synthesis, characterization, and handling. It is hoped that this technical overview will stimulate further research into the applications of this and similar non-proteinogenic amino acid derivatives in the quest for novel therapeutics.
References
-
Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved February 21, 2026, from [Link]
-
ConnectSci. (n.d.). Some Amino Acid Esters- An Improved Preparative Method. Retrieved February 21, 2026, from [Link]
-
CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved February 21, 2026, from [Link]
-
ChemBK. (2024, April 9). methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride. Retrieved February 21, 2026, from [Link]
-
PubChemLite. (n.d.). Methyl (2s)-2-(aminomethyl)butanoate hydrochloride (C6H13NO2). Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
Reddit. (2022, August 11). Amino acid ester salt and its free base. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-(methylamino)butanoate hydrochloride. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). (S)-methyl 2-aminobutanoate hydrochloride. Retrieved February 21, 2026, from [Link]
-
Springer. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved February 21, 2026, from [Link]
-
J&K Scientific. (n.d.). (S)-Methyl 2-aminobutanoate hydrochloride. Retrieved February 21, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved February 21, 2026, from [Link]
Sources
- 1. Methyl (2S)-2-(aminomethyl)butanoate hydrochloride 95% | CAS: 2227845-01-2 | AChemBlock [achemblock.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (S)-Methyl 2-aminobutanoate hydrochloride | 56545-22-3 [sigmaaldrich.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
chiral beta2-amino acid building blocks for peptide synthesis
Engineering Stability: A Technical Guide to Chiral -Amino Acids
Executive Summary: The Paradigm Shift
In the landscape of peptidomimetics,
This guide details the robust synthesis, solid-phase incorporation, and structural implications of
Synthetic Routes: The "Make" Phase
Unlike their
The Gold Standard: Evans Chiral Auxiliary Method
For research-scale synthesis (gram scale) where enantiomeric purity (>99% ee) is paramount, the Evans oxazolidinone methodology remains the most reliable self-validating system.
Mechanism & Causality
The steric bulk of the oxazolidinone auxiliary forces the enolate geometry into a specific conformation (Z-enolate). The isopropyl or benzyl group on the auxiliary then shields one face of the enolate, forcing the electrophile to attack from the opposite side.
Protocol: Asymmetric Alkylation
-
Starting Material: 4-Benzyl-2-oxazolidinone (Evans auxiliary).
-
Reagents:
-BuLi, Propionyl chloride (or derivative), NaHMDS, Electrophile ( ).
Step-by-Step Methodology:
-
Acylation: Lithiate the auxiliary (
-BuLi, -78°C, THF) and treat with the appropriate acid chloride to form the imide. -
Enolization: Treat the imide with NaHMDS (Sodium hexamethyldisilazide) at -78°C.
-
Critical Control Point: NaHMDS is preferred over LDA to minimize nucleophilic attack on the carbonyl. The temperature must remain <-70°C to ensure Z-enolate formation.
-
-
Alkylation: Add the alkyl halide (electrophile). Stir at -78°C for 2-4 hours, then slowly warm to 0°C.
-
Cleavage (The Critical Step): Standard basic hydrolysis (LiOH) often leads to endocyclic cleavage or racemization.
-
Correct Protocol: Use LiOOH (Lithium Hydroperoxide) generated in situ (LiOH +
). This highly nucleophilic but less basic species cleaves the exocyclic carbonyl at 0°C without epimerizing the sensitive -center.
-
Visualization: The Evans Pathway
Solid Phase Peptide Synthesis (SPPS): The "Build" Phase
Incorporating
Coupling Reagent Selection
Standard DIC/HOBt coupling is often insufficient. The choice of reagent must balance reactivity with racemization suppression.[5]
| Reagent System | Reactivity | Racemization Risk | Recommendation |
| HATU / HOAt | Very High | Moderate | Primary Choice. Use for difficult couplings. |
| PyBOP / HOBt | High | Low | Good alternative if HATU fails. |
| DIC / Oxyma | Moderate | Very Low | Best for preventing racemization, but may be too slow for hindered |
The Racemization Trap
When a
Protocol Adjustment:
-
Base Choice: Replace DIPEA with 2,4,6-Collidine (TMP). It is a weaker base (
~7.4 vs 10.5 for DIPEA) that is sufficient to deprotonate the carboxylate but less likely to strip the -proton. -
Pre-activation: Minimize pre-activation time. Add the base to the amino acid/coupling reagent mixture immediately before adding to the resin.
Visualization: SPPS Decision Logic
Caption: Figure 2. Decision tree for SPPS coupling of
Structural Implications: Foldamers
The incorporation of
-
-peptides typically form a 14-helix (stabilized by H-bonds between residue
and ). -
-peptides often favor the 12-helix or, when alternating with
-amino acids, can induce specific turn structures. -
Mixed
sequences: These are particularly powerful for mimicking -helices (the "14/15-helix") and have been used successfully to disrupt protein-protein interactions (PPIs).
Application Note: If your target is an intracellular PPI, replacing critical residues with
References
-
Evans, D. A., et al. (1982). "Chiral enolates. Asymmetric alkylation reactions." Journal of the American Chemical Society.
-
Seebach, D., & Matthews, J. L. (1997).[6] "
-Peptides: a surprise at every turn." Chemical Communications. -
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
-
Myers, A. G., et al. (1994).[7] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[8] Journal of the American Chemical Society.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). A new efficient peptide coupling additive." Journal of the American Chemical Society.
-
Lee, H. S., et al. (2003).[9] "Efficient synthesis of enantiomerically pure
-amino acids via chiral isoxazolidinones." The Journal of Organic Chemistry.
Sources
- 1. Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. WO2004018644A2 - HETEROGENEOUS FOLDAMERS CONTAINING α, β, AND/OR Ï-AMINO ACIDS - Google Patents [patents.google.com]
- 7. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Methyl 2-(aminomethyl)butanoate vs. Methyl 2-aminobutanoate
Comparative Analysis of
Executive Summary
This technical guide provides a rigorous comparison between Methyl 2-aminobutanoate (an
-
Methyl 2-aminobutanoate is the ester of 2-aminobutyric acid (AABA), a critical chiral intermediate in the synthesis of antiepileptic drugs like Levetiracetam.
-
Methyl 2-(aminomethyl)butanoate is a
-homoamino acid derivative. It serves as a metabolically stable building block for peptidomimetics, offering resistance to proteolytic degradation while enabling novel secondary structures (foldamers).
Part 1: Structural & Physiochemical Analysis
The fundamental difference lies in the backbone topology. In the
Comparative Data Table
| Feature | Methyl 2-aminobutanoate | Methyl 2-(aminomethyl)butanoate |
| Classification | ||
| CAS (Generic/HCl) | 15399-22-1 (S-isomer) / 454-41-1 | 780032-15-7 / 448948-17-2 |
| Formula | ||
| Backbone Atoms | 3 ( | 4 ( |
| Chiral Center | ||
| Side Chain | Ethyl (on | Ethyl (on |
| Primary Application | API Synthesis (Levetiracetam) | Peptidomimetics (Stability) |
Topological Distinction
The
Part 2: Synthetic Methodologies
Synthesis of Methyl 2-aminobutanoate (Alpha Route)
Mechanism: Acid-catalyzed Fischer esterification. Precursor: 2-Aminobutyric acid (prepared via Strecker synthesis or from L-threonine).[1]
Protocol:
-
Setup: Charge a reactor with Methanol (10 vol) and cool to 0°C.
-
Activation: Add Thionyl Chloride (
, 1.2 eq) dropwise. Caution: Exothermic gas evolution ( ). -
Addition: Add (S)-2-Aminobutyric acid (1.0 eq) in portions.
-
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (ninhydrin stain) or GC.
-
Workup: Concentrate in vacuo. The product is typically isolated as the hydrochloride salt to prevent intermolecular cyclization (diketopiperazine formation).
-
Validation:
NMR (DMSO- ) should show a methyl ester singlet at ppm and the -proton triplet at ppm.
Synthesis of Methyl 2-(aminomethyl)butanoate (Beta Route)
Mechanism: Catalytic Hydrogenation of a
Protocol:
-
Precursor Synthesis: Alkylate methyl cyanoacetate with ethyl bromide using NaOEt/EtOH to yield Methyl 2-cyanobutanoate.
-
Reduction Setup: Dissolve Methyl 2-cyanobutanoate in Methanol/Ammonia (7N
in MeOH). Note: Ammonia is strictly required to suppress secondary amine dimerization. -
Catalyst: Add Raney Nickel (10 wt% loading) or
(if acidic conditions are used). -
Hydrogenation: Pressurize with
(50–100 psi) and stir at RT for 12–24 hours. -
Filtration: Filter catalyst over Celite under inert atmosphere (Raney Ni is pyrophoric).
-
Validation: IR spectroscopy will show the disappearance of the nitrile stretch (
). NMR will reveal the new methylene protons ( ) as a multiplet around ppm.
Visualizing the Synthetic Divergence
Figure 1: Synthetic divergence. The Alpha pathway utilizes direct esterification, while the Beta pathway requires carbon backbone construction followed by nitrile reduction.
Part 3: Reactivity & Pharmacological Implications
Proteolytic Stability (The Beta Advantage)
The primary driver for using Methyl 2-(aminomethyl)butanoate in drug design is metabolic stability.
-
Mechanism: Endogenous proteases (trypsin, chymotrypsin, pepsin) evolved to recognize and cleave
-peptide bonds ( ). -
Beta-Resistance: The insertion of the extra methylene group (
) in the backbone disrupts the spatial alignment required for the protease catalytic triad (Ser-His-Asp) to attack the carbonyl. Consequently, peptides containing -residues exhibit half-lives orders of magnitude longer than their -counterparts in human plasma.
Cyclization Tendencies
-
Alpha-Ester: The free base of methyl 2-aminobutanoate tends to dimerize to form diketopiperazines (6-membered rings) upon storage.
-
Beta-Ester: Methyl 2-(aminomethyl)butanoate is less prone to dimerization (which would form an 8-membered ring). However, intramolecular cyclization to form
-lactams (4-membered rings) is possible but thermodynamically disfavored compared to -lactam formation.
Drug Development Applications[2][3][4]
-
Levetiracetam (Keppra):
-
Relies exclusively on the (S)-Methyl 2-aminobutanoate .
-
The synthesis involves reacting the amino ester with 4-chlorobutyryl chloride, followed by cyclization to the pyrrolidone.
-
Critical Quality Attribute: Enantiomeric purity of the alpha-carbon is essential for binding to the SV2A protein.
-
-
Foldamers:
-
Methyl 2-(aminomethyl)butanoate is used to synthesize
-peptides. -
-residues strongly promote the formation of 14-helices (hydrogen bonds between residue
and ), creating stable, rod-like structures that can penetrate cell membranes.
-
Visualizing Metabolic Stability
Figure 2: Mechanistic basis of proteolytic stability. The extra methylene group in the Beta scaffold prevents the protease from aligning with the scissile bond.
References
-
Levetiracetam Synthesis: Surange, S. et al. (2010). "Process for the preparation of Levetiracetam." US Patent 7,825,257.
-
Beta-Amino Acid Synthesis: Seebach, D. et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11).
-
Proteolytic Stability: Steer, D. L. et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822.
-
CAS Registry: Methyl 2-aminobutanoate (CAS 15399-22-1).[2][3] National Center for Biotechnology Information (2024). PubChem Compound Summary.
-
Beta2-Amino Acid Properties: Lelais, G. & Seebach, D. (2004). "Beta2-amino acids—syntheses, occurrence in natural products, and components of beta-peptides."[4] Biopolymers, 76(3), 206-243.
Sources
- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl (2S)-2-Aminobutanoate | CAS 15399-22-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. (S)-Methyl 2-aminobutanoate | 15399-22-1 [chemicalbook.com]
- 4. Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
incorporating beta2-amino acids into solid phase peptide synthesis
Application Note: Strategic Incorporation of
Executive Summary
The incorporation of
This guide details the specific protocols required to overcome the steric hindrance and folding-induced aggregation associated with
Technical Background: The Challenge
To successfully synthesize
-
-Amino Acid:
(Standard) -
-Amino Acid:
(Side chain remote from activation site; Easy coupling) -
-Amino Acid:
(Side chain adjacent to activation site; Difficult coupling)
The Problem: In
Critical Reagents & Materials
| Component | Recommendation | Scientific Rationale |
| Coupling Reagent | DIC / Oxyma Pure | Superior to HOBt/HATU for preventing racemization at elevated temperatures; generates highly reactive species without capping the N-terminus. |
| Alternative Reagent | HATU / HOAt | Use for extremely hindered couplings if DIC/Oxyma fails. Note: Higher risk of epimerization; use limited base (DIPEA). |
| Resin | ChemMatrix® (PEG) | Polyethylene glycol (PEG) based resins swell better in diverse solvents and reduce aggregation compared to Polystyrene (PS). |
| Solvent | DMF (Standard) or NMP | NMP (N-methyl-2-pyrrolidone) disrupts aggregation better than DMF for long |
| Base | DIPEA / Collidine | Collidine is preferred with HATU for difficult couplings due to lower basicity, reducing epimerization risk. |
Experimental Protocol: Microwave-Assisted Incorporation
This protocol assumes a standard 0.1 mmol scale.[1][2][3]
Step 1: Resin Preparation[1]
-
Weigh 0.1 mmol of Rink Amide ChemMatrix resin.
-
Swell in DCM for 20 minutes, then wash 3x with DMF.
Step 2: Fmoc Deprotection (Standard)
-
Reagent: 20% Piperidine in DMF (v/v) with 0.1M Oxyma (to suppress aspartimide formation if applicable).
-
Conditions:
-
Ambient Temp: 2 x 10 minutes.
-
Microwave (Optional): 75°C for 3 minutes (Caution: Avoid if C-terminal Cys/His are present).
-
Step 3: Coupling the -Amino Acid (The Critical Step)
Due to steric hindrance, standard room temperature coupling often yields <50% conversion. Microwave irradiation is essential.
-
Dissolution: Dissolve Fmoc-
-AA-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF. -
Activation: Add DIC (4.0 eq). Do not pre-activate for >2 minutes to avoid rearrangement.
-
Reaction: Add mixture to resin.
-
Microwave Cycle:
-
Temperature: 75°C (Standard) or 60°C (for Epimerization-prone residues like Cys/His).
-
Time: 10 minutes.
-
Power: Dynamic (maintain temp).
-
-
Double Coupling (Mandatory for
): Drain, wash 3x DMF, and repeat the coupling step with fresh reagents.
Step 4: Capping
-
Reagent: Acetic anhydride (5%) / Pyridine (6%) in DMF.
-
Time: 5 minutes.
-
Rationale: Caps unreacted amines to prevent deletion sequences (n-1 peptides) which are difficult to purify.
Step 5: Chain Elongation (Coupling onto the N-terminus)
-
The primary amine of a
residue is less sterically hindered than the carboxyl, but the polymer backbone may fold. -
Protocol: Use standard coupling (DIC/Oxyma, 75°C, 5 min). If the subsequent AA is bulky (e.g., Val, Ile, or another
), double couple.
Workflow Visualization
The following diagram illustrates the decision logic for incorporating
Caption: Decision tree for SPPS cycles distinguishing between standard residues and hindered
Troubleshooting & Optimization
| Observation | Diagnosis | Remediation Strategy |
| Kaiser Test is Blue after Double Coupling | Incomplete coupling due to extreme steric bulk or aggregation. | Switch Reagent: Perform a 3rd coupling using HATU/HOAt/Collidine (1:1:2 eq) in NMP. Temp: Increase MW temp to 90°C (if no Cys/His). |
| Low Crude Purity (Deletion Sequences) | Aggregation of the | Solvent Switch: Use NMP or a binary mixture of DMSO/Toluene (1:3) during coupling to disrupt H-bonds. |
| Epimerization (Racemization) | Over-activation of the | Lower Temp: Reduce coupling temperature to 50°C and extend time to 30 mins. Use Oxyma (less basic than HOBt/DIPEA systems). |
| Poor Solubility of Monomer | Dissolve the Fmoc- |
References
-
Microwave-Assisted Peptide Synthesis: Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Link
-
Beta-Peptide Synthesis Challenges: Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
-
Coupling Reagents: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Beta-2 vs Beta-3 Reactivity: Steer, D. L., et al. (2002). "beta-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry. Link
-
Prevention of Racemization: Steinauer, R., et al. (2009). "Racemization in the synthesis of beta2-amino acids." Journal of Peptide Science. Link
Sources
Synthesis of β-Peptides Using 2-Aminomethyl Butanoate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Emergence of β-Peptides in Therapeutic Research
In the landscape of peptide-based drug discovery, β-peptides have carved out a significant niche, offering compelling advantages over their naturally occurring α-peptide counterparts. Composed of β-amino acid building blocks, these polymers possess a unique backbone structure with an additional carbon atom in each residue. This seemingly subtle alteration imparts profound changes in their conformational behavior and biological properties. β-peptides are known to fold into stable, predictable secondary structures, including various helices and sheets, that are distinct from those of α-peptides. A key therapeutic advantage is their remarkable resistance to proteolytic degradation, a common pitfall for α-peptide drugs.
This guide focuses on the synthesis of β-peptides incorporating 2-aminomethyl butanoate derivatives. These α-substituted β-amino acids are valuable building blocks for creating β-peptides with constrained conformations, potentially leading to enhanced biological activity and selectivity. The presence of the ethyl group at the α-position can influence the local backbone conformation and introduce specific steric interactions that can be exploited in rational drug design.
This document provides a comprehensive overview of the synthesis of these specialized β-peptides, from the preparation of the monomer to its incorporation into peptide chains using both solid-phase and solution-phase methodologies. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss key characterization techniques.
Core Concepts in β-Peptide Synthesis
The synthesis of β-peptides, including those with 2-aminomethyl butanoate derivatives, adheres to the fundamental principles of standard peptide synthesis. The process relies on the sequential formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. To ensure the correct sequence and prevent unwanted side reactions, a strategy of temporary and permanent protecting groups is employed.
Protecting Group Strategies: A Critical Choice
The selection of appropriate protecting groups for the N-terminus of the β-amino acid is crucial for a successful synthesis. The two most widely used N-terminal protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.
-
Fmoc Group: This protecting group is stable to acidic conditions and is typically removed using a secondary amine, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).[1] The Fmoc strategy is often preferred for its milder deprotection conditions, which are compatible with a wide range of acid-sensitive side-chain protecting groups.[1]
-
Boc Group: The Boc group is stable to basic conditions and is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[2] While requiring harsher deprotection conditions, the Boc strategy can be advantageous in certain situations, such as the synthesis of long or aggregation-prone sequences.
The choice between Fmoc and Boc chemistry will dictate the selection of side-chain protecting groups and the solid-phase resin, which must be stable to the respective N-terminal deprotection conditions but cleavable at the end of the synthesis.
Activation and Coupling: Forging the Peptide Bond
The formation of the amide bond is not spontaneous and requires the "activation" of the carboxylic acid group of the incoming amino acid. This is achieved using a variety of coupling reagents that convert the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the free amine of the growing peptide chain.
Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.
-
Onium Salts: These include aminium/uronium salts like HBTU and HATU, and phosphonium salts like PyBOP. These reagents are highly efficient and are staples in modern solid-phase peptide synthesis (SPPS).
The choice of coupling reagent can significantly impact the efficiency of the reaction, especially when dealing with sterically hindered amino acids, such as the α-substituted 2-aminomethyl butanoate.
Synthesis of Protected 2-Aminomethyl Butanoate Monomers
The successful synthesis of β-peptides begins with the preparation of the high-purity, N-protected 2-aminomethyl butanoate building block. Both Fmoc and Boc protected versions are essential for flexible peptide design.
Protocol 1: Synthesis of Fmoc-(S)-2-(aminomethyl)butanoic acid
This protocol outlines a general method for the N-protection of (S)-2-(aminomethyl)butanoic acid using Fmoc-N3, adapted from similar procedures for other β-amino acids.
Materials:
-
(S)-2-aminobutanoic acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium azide (NaN3)
-
Dioxane
-
10% Sodium bicarbonate (NaHCO3) solution
-
Petroleum ether
-
Ice-cold water
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Fmoc-N3: In a well-ventilated fume hood, dissolve Fmoc-Cl (10 mmol) in dioxane (5 ml). In a separate flask, dissolve NaN3 (12 mmol) in a 2:1 mixture of dioxane/water (10 ml). Add the Fmoc-Cl solution to the NaN3 solution and stir the mixture at 50°C for 2 hours.
-
N-Fmoc Protection: Dissolve (S)-2-aminobutanoic acid (11 mmol) in a 2:1 mixture of dioxane/10% NaHCO3 solution, ensuring the pH is maintained between 8 and 9.
-
Reaction: Carefully add the Fmoc-N3 solution in three portions to the amino acid solution over 1 hour. Stir the reaction mixture for 15 hours at room temperature.
-
Work-up: Pour the reaction mixture into 5 mL of ice-cold water. Extract the aqueous phase three times with petroleum ether to remove unreacted starting material and byproducts.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2 with concentrated HCl. Extract the product with diethyl ether (3 x 60 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure Fmoc-(S)-2-(aminomethyl)butanoic acid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of Boc-L-2-aminobutanoic acid
This protocol describes a standard procedure for the N-protection of L-2-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-2-aminobutanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine
-
Dioxane
-
Water
-
Pentane
-
Saturated aqueous sodium bicarbonate solution
-
Potassium hydrogen sulfate solution
Procedure:
-
Reaction Setup: Dissolve L-2-aminobutanoic acid in a mixture of dioxane, water, and triethylamine.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate to the solution. The reaction is typically stirred overnight at room temperature.
-
Work-up: Extract the reaction mixture with pentane to remove excess Boc₂O and other non-polar impurities. The organic phase can be back-extracted with a saturated aqueous sodium bicarbonate solution.
-
Acidification: Combine the aqueous layers and acidify to a pH of 1-1.5 with a potassium hydrogen sulfate solution at 0-5°C.
-
Extraction and Drying: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: The crude product is then purified, often by recrystallization, to yield pure Boc-L-2-aminobutanoic acid.[3]
Solid-Phase Synthesis of β-Peptides
Solid-phase peptide synthesis (SPPS) is the most common method for preparing peptides due to its efficiency and amenability to automation.[4] The growing peptide chain is covalently attached to an insoluble polymer support (resin), and excess reagents and byproducts are removed by simple filtration and washing.
General SPPS Cycle using Fmoc Chemistry
The following diagram illustrates the iterative cycle of SPPS using the Fmoc/tBu strategy.
Caption: Iterative cycle of Fmoc/tBu solid-phase peptide synthesis.
Protocol 3: Solid-Phase Synthesis of a Model β-Dipeptide
This protocol details the manual synthesis of a model dipeptide, for example, Fmoc-β-Ala-(α-Et)-β-hGly-Resin, on a 0.1 mmol scale.
Materials:
-
Fmoc-glycine loaded Wang resin (or similar)
-
Fmoc-(S)-2-(aminomethyl)butanoic acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the Fmoc-glycine loaded resin (0.1 mmol) in the reaction vessel. Swell the resin in DMF (5-10 mL) for 30 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), followed by IPA (2 x 10 mL) and again with DMF (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-(S)-2-(aminomethyl)butanoic acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. The progress of the coupling can be monitored using a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added β-amino acid.
-
Final Washing and Drying: After the final deprotection, wash the peptide-resin with DMF (5 x 10 mL), followed by DCM (5 x 10 mL), and dry it under vacuum for at least 1 hour.
-
Cleavage and Precipitation:
-
Add the cleavage cocktail (10 mL) to the dried resin in a fume hood. Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (50 mL).
-
Place the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Solution-Phase Synthesis of β-Peptides
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of short peptides or for segments that are difficult to synthesize on a solid support.
General Workflow for Solution-Phase Dipeptide Synthesis
Caption: General workflow for solution-phase dipeptide synthesis.
Protocol 4: Solution-Phase Synthesis of a Model β-Dipeptide
This protocol outlines the synthesis of a dipeptide, for example, Boc-(α-Et)-β-hVal-Ala-OMe.
Materials:
-
Boc-(S)-2-(aminomethyl)-3-methylbutanoic acid
-
L-Alanine methyl ester hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reactant Preparation: Dissolve Boc-(S)-2-(aminomethyl)-3-methylbutanoic acid (1.0 eq), L-Alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DCM.
-
Neutralization: Cool the solution to 0°C and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Activation and Coupling: Add EDC (1.1 eq) to the reaction mixture and stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Characterization of β-Peptides
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized β-peptides.
| Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight of the final peptide and intermediates. High-resolution mass spectrometry (HRMS) provides the exact mass. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the structure of the protected amino acid monomers and the final peptide. 2D NMR techniques (COSY, TOCSY, NOESY) are crucial for assigning resonances and determining the secondary structure of the β-peptide in solution. |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the crude peptide and to purify it to the desired level. Both analytical and preparative HPLC are employed. |
| Circular Dichroism (CD) Spectroscopy | A powerful technique for studying the secondary structure of peptides in solution. The CD spectra of β-peptides are distinct from those of α-peptides and can indicate the presence of helical or sheet-like conformations. |
Troubleshooting and Field-Proven Insights
-
Steric Hindrance in Coupling: The α-ethyl group of the 2-aminomethyl butanoate derivative can lead to slower coupling kinetics compared to unsubstituted β-amino acids. If coupling is incomplete (as indicated by a positive Kaiser test), consider using a more potent coupling reagent like HATU, extending the reaction time, or performing a double coupling.
-
Racemization: While less of a concern for the β-carbon, racemization at the α-carbon of the incoming amino acid during activation is a potential issue. The use of additives like HOBt or employing coupling reagents known for low racemization (e.g., phosphonium or uronium salts) is highly recommended.
-
Aggregation during SPPS: β-peptides, like α-peptides, can aggregate on the solid support, leading to incomplete reactions. If aggregation is suspected, consider using a more polar solvent system, incorporating structure-disrupting "pseudoproline" dipeptides if applicable, or synthesizing at a lower resin loading.
-
Cleavage Byproducts: The carbocations generated during the final TFA cleavage can react with sensitive amino acid side chains (e.g., Trp, Met, Cys). The inclusion of scavengers in the cleavage cocktail is essential to prevent these side reactions. A common scavenger cocktail is a mixture of water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
Conclusion
The synthesis of β-peptides containing 2-aminomethyl butanoate derivatives offers a promising avenue for the development of novel peptidomimetics with enhanced stability and unique structural properties. By understanding the core principles of peptide synthesis, selecting appropriate protecting groups and coupling strategies, and employing rigorous purification and characterization methods, researchers can successfully create these valuable molecules. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals venturing into this exciting area of chemical biology.
References
-
bionity.com. Beta-peptide. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 35, pp. 63-72). Humana Press.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Cruz, L. J., et al. (2006). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate.
-
Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Spring, D. R., et al. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link]
-
Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. [Link]
-
NIST. Butanoic acid, 2-amino-, (S)-. [Link]
-
FooDB. Showing Compound D-2-Aminobutanoic acid (FDB012680). [Link]
-
Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]
- Sarnowski, M. P., et al. (2021). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 656, 271-291.
- Gellman, S. H., et al. (1998). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 120(41), 10691-10700.
- Fallah, Z., et al. (2022). Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. Scientific Reports, 12(1), 4647.
-
Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]
- U.S. Patent No. 9,090,654 B2. (2015). Boc and Fmoc solid phase peptide synthesis.
-
SeRMN-UAB. (2017). Folding peptides studied by NMR. [Link]
- Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739.
-
ResearchGate. Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. [Link]
-
University of Wisconsin-Madison. NMR of Peptides. [Link]
- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- Seebach, D., & Overhand, M. (2014). Enantioselective preparation of beta 2-amino acid derivatives for beta-peptide synthesis. Helvetica Chimica Acta, 97(11‐12), 1477-1505.
-
AWS. A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. [Link]
- Gariani, S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7569.
-
Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. [Link]##
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Emergence of β-Peptides in Therapeutic Research
In the landscape of peptide-based drug discovery, β-peptides have carved out a significant niche, offering compelling advantages over their naturally occurring α-peptide counterparts. Composed of β-amino acid building blocks, these polymers possess a unique backbone structure with an additional carbon atom in each residue. This seemingly subtle alteration imparts profound changes in their conformational behavior and biological properties. β-peptides are known to fold into stable, predictable secondary structures, including various helices and sheets, that are distinct from those of α-peptides. A key therapeutic advantage is their remarkable resistance to proteolytic degradation, a common pitfall for α-peptide drugs.
This guide focuses on the synthesis of β-peptides incorporating 2-aminomethyl butanoate derivatives. These α-substituted β-amino acids are valuable building blocks for creating β-peptides with constrained conformations, potentially leading to enhanced biological activity and selectivity. The presence of the ethyl group at the α-position can influence the local backbone conformation and introduce specific steric interactions that can be exploited in rational drug design.
This document provides a comprehensive overview of the synthesis of these specialized β-peptides, from the preparation of the monomer to its incorporation into peptide chains using both solid-phase and solution-phase methodologies. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss key characterization techniques.
Core Concepts in β-Peptide Synthesis
The synthesis of β-peptides, including those with 2-aminomethyl butanoate derivatives, adheres to the fundamental principles of standard peptide synthesis. The process relies on the sequential formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. To ensure the correct sequence and prevent unwanted side reactions, a strategy of temporary and permanent protecting groups is employed.
Protecting Group Strategies: A Critical Choice
The selection of appropriate protecting groups for the N-terminus of the β-amino acid is crucial for a successful synthesis. The two most widely used N-terminal protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.
-
Fmoc Group: This protecting group is stable to acidic conditions and is typically removed using a secondary amine, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).[1] The Fmoc strategy is often preferred for its milder deprotection conditions, which are compatible with a wide range of acid-sensitive side-chain protecting groups.[1]
-
Boc Group: The Boc group is stable to basic conditions and is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[2] While requiring harsher deprotection conditions, the Boc strategy can be advantageous in certain situations, such as the synthesis of long or aggregation-prone sequences.
The choice between Fmoc and Boc chemistry will dictate the selection of side-chain protecting groups and the solid-phase resin, which must be stable to the respective N-terminal deprotection conditions but cleavable at the end of the synthesis.
Activation and Coupling: Forging the Peptide Bond
The formation of the amide bond is not spontaneous and requires the "activation" of the carboxylic acid group of the incoming amino acid. This is achieved using a variety of coupling reagents that convert the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the free amine of the growing peptide chain.
Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.
-
Onium Salts: These include aminium/uronium salts like HBTU and HATU, and phosphonium salts like PyBOP. These reagents are highly efficient and are staples in modern solid-phase peptide synthesis (SPPS).
The choice of coupling reagent can significantly impact the efficiency of the reaction, especially when dealing with sterically hindered amino acids, such as the α-substituted 2-aminomethyl butanoate.
Synthesis of Protected 2-Aminomethyl Butanoate Monomers
The successful synthesis of β-peptides begins with the preparation of the high-purity, N-protected 2-aminomethyl butanoate building block. Both Fmoc and Boc protected versions are essential for flexible peptide design.
Protocol 1: Synthesis of Fmoc-(S)-2-(aminomethyl)butanoic acid
This protocol outlines a general method for the N-protection of (S)-2-(aminomethyl)butanoic acid using Fmoc-N3, adapted from similar procedures for other β-amino acids.
Materials:
-
(S)-2-aminobutanoic acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium azide (NaN3)
-
Dioxane
-
10% Sodium bicarbonate (NaHCO3) solution
-
Petroleum ether
-
Ice-cold water
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Fmoc-N3: In a well-ventilated fume hood, dissolve Fmoc-Cl (10 mmol) in dioxane (5 ml). In a separate flask, dissolve NaN3 (12 mmol) in a 2:1 mixture of dioxane/water (10 ml). Add the Fmoc-Cl solution to the NaN3 solution and stir the mixture at 50°C for 2 hours.
-
N-Fmoc Protection: Dissolve (S)-2-aminobutanoic acid (11 mmol) in a 2:1 mixture of dioxane/10% NaHCO3 solution, ensuring the pH is maintained between 8 and 9.
-
Reaction: Carefully add the Fmoc-N3 solution in three portions to the amino acid solution over 1 hour. Stir the reaction mixture for 15 hours at room temperature.
-
Work-up: Pour the reaction mixture into 5 mL of ice-cold water. Extract the aqueous phase three times with petroleum ether to remove unreacted starting material and byproducts.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2 with concentrated HCl. Extract the product with diethyl ether (3 x 60 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure Fmoc-(S)-2-(aminomethyl)butanoic acid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of Boc-L-2-aminobutanoic acid
This protocol describes a standard procedure for the N-protection of L-2-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-2-aminobutanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine
-
Dioxane
-
Water
-
Pentane
-
Saturated aqueous sodium bicarbonate solution
-
Potassium hydrogen sulfate solution
Procedure:
-
Reaction Setup: Dissolve L-2-aminobutanoic acid in a mixture of dioxane, water, and triethylamine.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate to the solution. The reaction is typically stirred overnight at room temperature.
-
Work-up: Extract the reaction mixture with pentane to remove excess Boc₂O and other non-polar impurities. The organic phase can be back-extracted with a saturated aqueous sodium bicarbonate solution.
-
Acidification: Combine the aqueous layers and acidify to a pH of 1-1.5 with a potassium hydrogen sulfate solution at 0-5°C.
-
Extraction and Drying: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: The crude product is then purified, often by recrystallization, to yield pure Boc-L-2-aminobutanoic acid.[3]
Solid-Phase Synthesis of β-Peptides
Solid-phase peptide synthesis (SPPS) is the most common method for preparing peptides due to its efficiency and amenability to automation.[4] The growing peptide chain is covalently attached to an insoluble polymer support (resin), and excess reagents and byproducts are removed by simple filtration and washing.
General SPPS Cycle using Fmoc Chemistry
The following diagram illustrates the iterative cycle of SPPS using the Fmoc/tBu strategy.
Caption: Iterative cycle of Fmoc/tBu solid-phase peptide synthesis.
Protocol 3: Solid-Phase Synthesis of a Model β-Dipeptide
This protocol details the manual synthesis of a model dipeptide, for example, Fmoc-β-Ala-(α-Et)-β-hGly-Resin, on a 0.1 mmol scale.
Materials:
-
Fmoc-glycine loaded Wang resin (or similar)
-
Fmoc-(S)-2-(aminomethyl)butanoic acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the Fmoc-glycine loaded resin (0.1 mmol) in the reaction vessel. Swell the resin in DMF (5-10 mL) for 30 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), followed by IPA (2 x 10 mL) and again with DMF (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-(S)-2-(aminomethyl)butanoic acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. The progress of the coupling can be monitored using a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added β-amino acid.
-
Final Washing and Drying: After the final deprotection, wash the peptide-resin with DMF (5 x 10 mL), followed by DCM (5 x 10 mL), and dry it under vacuum for at least 1 hour.
-
Cleavage and Precipitation:
-
Add the cleavage cocktail (10 mL) to the dried resin in a fume hood. Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (50 mL).
-
Place the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Solution-Phase Synthesis of β-Peptides
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of short peptides or for segments that are difficult to synthesize on a solid support.
General Workflow for Solution-Phase Dipeptide Synthesis
Sources
reaction conditions for coupling sterically hindered beta-amino acids
Application Note: Reaction Conditions for Coupling Sterically Hindered -Amino Acids
Part 1: Introduction & Mechanistic Challenges[1]
The incorporation of
The Steric Barrier: vs.
Unlike
-
-Amino Acids (
): The steric bulk is located at the -carbon, adjacent to the carboxyl group. This hinders activation of the carboxylic acid. -
-Amino Acids (
): The steric bulk is located at the -carbon, adjacent to the amine. This hinders the nucleophilic attack by the amine. -
Gem-Disubstituted (
or ): These substrates exhibit the "Thorpe-Ingold" effect, which can favor intramolecular cyclization (lactam formation) over intermolecular coupling, while simultaneously imposing severe steric blockade against coupling reagents.
This guide details optimized protocols to overcome these barriers, moving beyond standard carbodiimide chemistry to advanced activation strategies.
Part 2: Reagent Selection & Decision Logic
Selection of the correct coupling reagent is the single most critical variable. Standard reagents (DIC/HOBt) typically result in incomplete coupling or deletion sequences for hindered
Decision Matrix
Use the following logic to select your activation strategy:
-
Moderately Hindered (e.g., mono-substituted
or ): Use HATU or COMU . -
Highly Hindered (e.g.,
to ): Use PyAOP or PyBrOP . Phosphonium salts often outperform uronium salts for hindered amines. -
Extremely Hindered (e.g.,
to or N-methylated): Use Acid Fluorides (via TFFH) . This is the "nuclear option" when other methods fail.
Reagent Comparison Table
| Reagent Class | Reagent | Steric Tolerance | Racemization Risk | Notes |
| Uronium | HATU | High | Low (with base control) | Gold standard for general hindered couplings. Fast kinetics. |
| Uronium | COMU | High | Very Low | Safer alternative to HATU (non-explosive leaving group).[1] Excellent for microwave. |
| Phosphonium | PyAOP | Very High | Low | Superior for hindered amines (e.g., N-methyl, |
| Acid Fluoride | TFFH | Extreme | Minimal | Generates acid fluorides in situ. Smallest leaving group (F-) minimizes steric clash. |
| Cyclic Anhydride | T3P | Moderate | Lowest | Excellent for preventing epimerization; requires longer reaction times. |
Part 3: Visualization of Logic & Mechanism
Figure 1: Coupling Strategy Decision Tree
Caption: Decision tree for selecting coupling conditions based on the specific steric substitution pattern of the
Part 4: Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU/HOAt)
Best for: Mono-substituted
Materials:
-
Fmoc-
-AA-OH (1.0 equiv) -
HATU (1.0 equiv) or COMU (1.0 equiv)
-
HOAt (1.0 equiv) - Critical additive for steric reduction
-
DIPEA (2.0 equiv) or Collidine (for acid-sensitive resins)
-
Solvent: DMF or NMP (NMP preferred for aggregation-prone sequences)
Procedure:
-
Pre-activation: Dissolve Fmoc-
-AA-OH, HATU, and HOAt in anhydrous NMP (0.1 M concentration). -
Base Addition: Add DIPEA. Shake/vortex for exactly 30 seconds . Note: Do not pre-activate longer than 2 minutes to avoid guanidinium capping.
-
Coupling: Add the activated solution to the resin-bound amine.
-
Incubation: Agitate at room temperature for 2 hours .
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LCMS.
-
Double Coupling: If incomplete, repeat the step with fresh reagents.
Protocol B: The "Nuclear Option" (In-Situ Acid Fluoride via TFFH)
Best for:
Mechanism: TFFH converts the carboxylic acid into an acid fluoride. The fluoride atom is small, highly electronegative, and a good leaving group, allowing the electrophile to penetrate the steric shield of the nucleophile.
Materials:
-
Fmoc-
-AA-OH (3.0 - 5.0 equiv) -
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 - 5.0 equiv)
-
DIPEA (6.0 - 10.0 equiv)
-
Solvent: DCM or DCM/DMF (Acid fluorides are stable in DCM and react well).
Procedure:
-
Activation: Dissolve Fmoc-
-AA-OH and TFFH in anhydrous DCM (or 1:1 DCM/DMF if solubility is poor). -
Base Addition: Add DIPEA.
-
Reaction: Immediately add the mixture to the resin.
-
Incubation: Agitate for 2 to 12 hours . Acid fluorides are stable enough for overnight couplings.
-
Temperature: If using a microwave synthesizer, heat to 75°C for 20 minutes (ensure resin stability).
Protocol C: Microwave-Assisted SPPS
Recommended for all hindered
Settings (CEM Liberty Blue / Biotage Initiator):
-
Temperature: 75°C (Standard) or 90°C (Difficult).
-
Time: 5 minutes (Standard)
10-20 minutes (Hindered). -
Power: Dynamic cycling (to prevent overheating).
-
Solvent: NMP/DMF (1:1) or pure NMP.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Remediation |
| No Reaction (0% Conv.) | Steric bulk preventing attack. | Switch to Protocol B (Acid Fluoride) . Increase Temp to 75°C. |
| Incomplete Reaction (50-80%) | Aggregation of | Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl or KSCN) to the coupling mixture. |
| Epimerization | Over-activation or high base concentration. | Switch to T3P in DMF/Pyridine. Lower temperature to 4°C for activation, then RT. Use Collidine instead of DIPEA. |
| Deletion Sequences | Slow kinetics. | Perform Double Coupling . First pass: HATU (1h). Second pass: PyAOP or TFFH (Overnight). |
Mechanism of Acid Fluoride Activation
The following diagram illustrates why Acid Fluorides succeed where Esters fail.
Caption: Mechanism of TFFH-mediated conversion of hindered carboxylic acids to highly reactive acyl fluorides.[2]
References
-
Carpino, L. A., et al. (1990). "The use of acid fluorides in solid phase peptide synthesis." Journal of the American Chemical Society, 112(26), 9651-9652. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Coste, J., et al. (1990).[3] "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link
-
Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC amino acid fluorides." Journal of Organic Chemistry, 60(2), 405-410. Link
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. Link
-
Dunetz, J. R., et al. (2016). "T3P: The Ideal Coupling Reagent for Large-Scale Amide Bond Formation?" Organic Process Research & Development, 20(2), 140–177. Link
Troubleshooting & Optimization
overcoming steric hindrance in beta2-amino acid synthesis
Technical Support Center: -Amino Acid Synthesis & Coupling
Ticket ID: B2-STERIC-SOLUTIONS Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The -Challenge
Welcome to the advanced troubleshooting hub. You are likely here because standard protocols for
The Core Problem:
-
Structure:
-
Consequence: The substituent
creates significant steric occlusion directly at the site of nucleophilic attack during peptide coupling and enolate formation during synthesis. Furthermore, the -proton is acidic, making the stereocenter prone to racemization.
This guide provides modular solutions for Synthesis , Coupling , and Purification .
Module 1: Synthesizing the Monomer
Issue: "I cannot synthesize the
Diagnostic & Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| No Reaction / <10% Yield | Steric bulk of the imine or enolate prevents approach. | Switch to Silylium-based Asymmetric Counteranion-Directed Catalysis (Si-ACDC) or use Evans-type Auxiliaries . |
| Low Enantioselectivity (ee) | Background racemization of the | Avoid strong bases. Use Organocatalytic Mannich reactions with mild deprotonation. |
| Product Degradation | Elimination of amine (retro-Michael). | Lower temperature; ensure strictly anhydrous conditions during workup. |
Recommended Protocol A: Catalytic Asymmetric Mannich Reaction (The IDPi Route)
For bulky side chains (e.g.,
Workflow:
-
Reagents: Bis-silyl ketene acetal (derived from ester) + Aminomethyl ether (precursor to methylene imine).
-
Catalyst: Confined IDPi catalyst (1-5 mol%).
-
Conditions:
to in hydrocarbon solvents. -
Mechanism: The IDPi anion pairs with the generated iminium ion.[1][2] The steric bulk of the catalyst actually aids selectivity by restricting the approach of the nucleophile to a single trajectory.
Technical Insight: This method generates "free"
-amino acids upon hydrolytic workup, bypassing difficult deprotection steps that often lead to racemization [1].
Recommended Protocol B: The Chiral Auxiliary Route (Evans/Myers)
If catalytic methods fail for your specific substrate, revert to stoichiometric chiral auxiliaries.
-
Substrate: N-Acyloxazolidinone (Evans) or Pseudoephedrine amide (Myers).
-
Step: Alkylation of the enolate with
(or equivalent electrophile). -
Critical Control Point: Use LiHMDS as the base. The lithium enolate is tighter and less prone to aggregate than Na/K enolates, which is crucial for maintaining geometry in sterically crowded systems.
Module 2: Peptide Coupling
Issue: "I have the
Diagnostic & Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Incomplete Coupling (Kaiser Test +) | Carboxyl activation is insufficient to overcome steric wall. | STOP using DIC/HOBt. Switch to Acid Chlorides or PyAOP . |
| Epimerization at | Over-activation leads to oxazolone formation. | Use TMP (2,4,6-trimethylpyridine) as a base instead of DIEA; it is non-nucleophilic and reduces base-catalyzed racemization. |
| Aggregation on Resin | Use Microwave-assisted SPPS or "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1). |
Protocol: Acid Chloride Activation (The "Nuclear Option")
When HATU/HOAt fails, in-situ acid chloride generation is the gold standard for hindered
Step-by-Step:
-
Preparation: Dissolve Fmoc-
-AA (3 eq) in dry THF/DCM. -
Activation: Add Triphosgene (1 eq) or Bis-(trichloromethyl) carbonate .
-
Base: Add Collidine (10 eq) dropwise. Do not use Pyridine (nucleophilic).
-
Coupling: Add solution to the resin. Reaction time: 1-2 hours.
-
Verification: Perform a chloranil test (more sensitive for secondary amines than Kaiser).
Why this works: Acid chlorides are highly reactive electrophiles (
) that have a smaller steric radius than the bulky active esters formed by HATU/phosphonium salts, allowing them to penetrate the steric shield of the-center [2].
Module 3: Visualization & Logic
Decision Matrix: Synthesis Strategy
Use this logic flow to select the correct synthetic pathway for your specific
Figure 1: Decision matrix for selecting the optimal synthetic route based on steric bulk and scale.
Workflow: Troubleshooting Peptide Coupling
Figure 2: Escalation workflow for coupling sterically hindered
Frequently Asked Questions (FAQ)
Q: Why is racemization more common in
Q: Can I use standard Fmoc-deprotection (20% Piperidine) for
Q: I see "PyAOP" recommended often. Why is it better than HATU?
A: PyAOP (7-Azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) is a phosphonium salt. Unlike uronium salts (HATU/HBTU), which can react with the N-terminus to form a guanidinium cap (terminating the chain) if the coupling is slow, phosphonium salts do not cause this side reaction. Since
References
Technical Support Center: Hydrolysis of Methyl (2S)-2-(aminomethyl)butanoate
This guide serves as a technical support resource for researchers optimizing the hydrolysis of methyl (2S)-2-(aminomethyl)butanoate to its corresponding acid, (2S)-2-(aminomethyl)butanoic acid (also known as
The following protocols and troubleshooting steps address the three primary failure modes associated with this specific substrate: racemization of the
Module 1: Critical Reaction Parameters
The Core Challenge: Chirality vs. Reactivity
The substrate contains a chiral center at the
Furthermore, the product is a
Recommended Workflows
Method A: Acid-Mediated Hydrolysis (High Yield, Robust)
Best for: Scale-up where slight salt contamination is acceptable or downstream ion-exchange is planned.[1]
-
Reagent: 6M HCl (aq).
-
Mechanism: Protonation of the amine (
) creates an inductive effect that destabilizes the carbocation intermediate at the carbonyl, but it protects the -proton from abstraction (preventing racemization).[1] -
Protocol:
-
Dissolve ester in 6M HCl (10 equiv).
-
Heat to
for 4–6 hours. Do not reflux aggressively. -
Monitor by HPLC (product is polar; use HILIC or ion-pairing).[1]
-
Workup: Concentrate in vacuo to give the hydrochloride salt.
-
Method B: Enzymatic Hydrolysis (High ee Preservation)
Best for: Strict enantiomeric purity requirements (>99% ee).[1]
-
Biocatalyst: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).[1]
-
Protocol:
-
Suspend ester in Phosphate Buffer (pH 7.2) / Acetone (9:1).
-
Add immobilized CAL-B (Novozym 435).[1]
-
Stir at
. -
Maintain pH 7.2 via auto-titrator (0.1M NaOH).
-
Stop point: When consumption ceases.
-
Method C: Mild Chemical Hydrolysis (LiOH/LiBr)
Best for: Substrates with acid-sensitive protecting groups.[1]
-
Reagents: LiOH (1.2 equiv) in THF/H2O at
. -
Optimization: Addition of LiBr can accelerate hydrolysis via coordination to the carbonyl oxygen, allowing for milder conditions that suppress racemization [1].
Module 2: Isolation & Purification (The "Zwitterion Trap")
Issue: Users frequently report "0% yield" despite 100% conversion.
Cause: The product, (2S)-2-(aminomethyl)butanoic acid, exists as a zwitterion (
Troubleshooting Workflow: Isolation Strategy
Figure 1: Decision tree for isolation based on hydrolysis method. Note that base hydrolysis requires ion exchange to desalt the zwitterionic product.
Detailed Protocol: Ion Exchange Purification
-
Resin Preparation: Use Dowex 50W-X8 (H+ form).[1] Wash resin with water until eluent is neutral.
-
Loading: Acidify the crude hydrolysis mixture to pH 2.0 (using HCl). Apply to the column.[3] The amino acid binds to the resin via the ammonium group; inorganic anions (Cl-, Br-) pass through.[1]
-
Washing: Flush with 3–5 column volumes of distilled water. This removes inorganic salts (NaCl, LiCl) and non-basic impurities.
-
Elution: Elute with 1M NH4OH (Ammonium Hydroxide). The high pH deprotonates the ammonium group (
), releasing the molecule from the resin.[1] -
Finishing: Lyophilize the ammonia fractions. Excess ammonia and water evaporate, leaving the pure free amino acid [2].
Module 3: Troubleshooting FAQ
Q1: My yield is low (<40%), but the starting material is gone. Where is it?
Diagnosis: You likely lost the product during aqueous workup. Fix: Do not attempt to extract with Ethyl Acetate or DCM at pH 7. The amino acid is zwitterionic and stays in the water.
-
Immediate Action: Take your aqueous layer (which you hopefully didn't discard), acidify to pH 2, and run the Ion Exchange protocol described above. Alternatively, if using HCl hydrolysis, simply evaporate the water; the product is the solid residue.
Q2: The enantiomeric excess (ee) dropped from 98% to 82%.
Diagnosis: Base-catalyzed racemization at the
-
Lower Temperature: If using LiOH, work at
, not room temperature. -
Switch to Acid: 6M HCl at
rarely causes racemization for this substrate class. -
Steric Bulk: The ethyl group at the
-position increases steric hindrance, slowing hydrolysis and giving the base more time to abstract the -proton.[1] Switch to enzymatic hydrolysis (CAL-B) for mild, stereospecific cleavage [3].[1]
Q3: I see a new peak in HPLC with a slightly higher retention time (dimer?).
Diagnosis: Oligomerization. At high concentrations, the amine of one molecule attacks the activated ester (or acid) of another. Fix:
-
Dilution: Run the reaction at lower concentration (<0.1 M).
-
Order of Addition: In base hydrolysis, ensure the base is added to the ester, not vice versa, to maintain high pH initially (suppressing amine nucleophilicity via deprotonation? No, actually high pH keeps amine as
. Low pH keeps it as ). -
Correction: To prevent oligomerization, keep the amine protonated (
) as long as possible.[1] Acid hydrolysis is superior here because the amine is blocked from acting as a nucleophile.
Module 4: Data Summary & Solvent Compatibility
| Parameter | Acid Hydrolysis (HCl) | Base Hydrolysis (LiOH) | Enzymatic (CAL-B) |
| Reaction Time | 4–8 Hours | 2–4 Hours | 12–24 Hours |
| Racemization Risk | Low | High (Temp dependent) | Negligible |
| Isolation Method | Evaporation (yields HCl salt) | Ion Exchange (yields Zwitterion) | Filtration + Evaporation |
| Yield (Typical) | >90% | 60–80% (loss in workup) | >95% |
| Scalability | Excellent | Moderate | Good (Reusable enzyme) |
Pathway Visualization
Figure 2: Mechanistic pathways showing why acid hydrolysis protects against racemization (via protonation of the amine) compared to base hydrolysis.[1]
References
-
Niwayama, S. (2000).[4] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link[1]
-
Takayama, S., et al. (2011).
-amino acids using a series of zwitterionic sulfobetaine exchangers. Journal of Separation Science, 34(18). Link -
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids.[1] Tetrahedron, 62(25), 5831-5854.[1] Link[1]
Sources
- 1. EP0222561A2 - Process for enzymatic separation of optical isomers of 2-aminobutanol - Google Patents [patents.google.com]
- 2. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
minimizing racemization of alpha-substituted beta-amino acids
Technical Support Center: Chiral Fidelity in Peptidomimetics
Subject: Minimizing Racemization of
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are observing loss of optical purity (epimerization) during the synthesis or coupling of
It is critical to distinguish between the two main classes of
-
-amino acids: Side chain at the
-position (adjacent to nitrogen). These are configurationally stable . -
-amino acids (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -substituted): Side chain at the -position (adjacent to carbonyl). These are highly prone to racemization .
The Issue: In
Module 1: Diagnostic Framework & Mechanism
Before altering your protocol, confirm the racemization pathway. Unlike
Visualizing the Failure Mode
Caption: Figure 1. The primary failure mode for
Module 2: Troubleshooting Coupling Protocols
If you are observing epimerization during peptide coupling, your choice of reagents and base is the likely culprit.
The "Golden Rules" for -Coupling
-
Eliminate Strong Bases: Avoid DIEA (Diisopropylethylamine) and TEA (Triethylamine) during the activation step if possible.
-
Use "Acidic" Coupling Modes: Reagents that operate in neutral to slightly acidic conditions preserve the
-proton. -
Switch to T3P: Propylphosphonic anhydride (T3P) is the industry standard for minimizing epimerization in sensitive substrates.
Recommended Protocol: T3P Coupling
This protocol minimizes base-mediated enolization by using a cyclic anhydride intermediate that reacts rapidly with amines.
| Parameter | Recommendation | Rationale |
| Reagent | T3P (50% in EtOAc or DMF) | Forms a reactive mixed anhydride; low epimerization profile [1]. |
| Base | Pyridine or 2,4,6-Collidine | Weaker bases ( |
| Solvent | Ethyl Acetate (EtOAc) | Non-polar solvents often suppress charge separation required for enolization better than DMF. |
| Temperature | 0°C to -10°C | Kinetic control is essential. Maintain low temp during base addition. |
| Stoichiometry | 1.0 eq Acid : 1.1 eq Amine : 1.5 eq T3P : 2.5 eq Base | Excess base should be avoided. |
Step-by-Step T3P Workflow:
-
Dissolve the N-protected
-amino acid (1.0 eq) and the amine component (1.1 eq) in EtOAc (or DCM/DMF if solubility is poor). -
Cool the mixture to 0°C .
-
Add Pyridine or Collidine (2.5 eq).
-
Add T3P (1.5 eq, 50% solution) dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature only if monitoring shows incomplete conversion.
Alternative Protocol: DEPBT
If T3P is unavailable, use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).
-
Why: It releases an active ester but acts as a "proton sponge," buffering the reaction environment.
-
Note: HATU and HBTU are not recommended for
-AAs unless used with Collidine and rapid reaction times, as the uronium/guanidinium moiety is highly activating.
Module 3: Analytical Verification (Marfey's Method)
You cannot fix what you cannot measure. Standard C18 HPLC often fails to separate
The Solution: Advanced Marfey's Analysis
Standard Marfey's reagent (L-FDAA) may not provide sufficient resolution for
Protocol Adjustment:
-
Derivatization: React the hydrolyzed peptide/amino acid with L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
The "Mixed" Approach: If peaks overlap, run a parallel derivatization with D-FDAA .
-
Elution: Use a flatter gradient (e.g., 0.5% slope per minute) on a C18 column.
-
Reference: Compare retention times (
) against authentic racemic standards. The elution order of L-L vs L-D diastereomers is predictable but must be empirically verified for -AAs [2].
Module 4: Synthesis & Protection (Upstream Issues)
If the amino acid is racemic before you even attempt coupling, the issue lies in your synthesis or deprotection strategy.
Common Pitfall: Arndt-Eistert Homologation
Synthesizing
-
Risk: Thermal rearrangement in the presence of silver benzoate can cause epimerization if the temperature is too high.
-
Fix: Use silver propionate and sonication at lower temperatures instead of reflux.
Common Pitfall: Fmoc Deprotection
-
Risk: The standard 20% Piperidine/DMF cocktail is a strong base solution. While
-AAs are stable, -residues within a growing peptide chain can epimerize during the deprotection of the next residue if the cycle time is long. -
Fix: Use Piperazine or DBU/Piperidine mixes with shorter contact times (e.g., 2 x 3 min instead of 1 x 20 min).
FAQ: Rapid Response
Q: Can I use HATU if I lower the temperature?
A: Proceed with extreme caution. If you must use HATU, substitute DIEA with 2,4,6-Collidine (TMP). Collidine is sterically hindered and less likely to deprotonate the
Q: Does the protecting group matter?
A: Yes. Urethane protecting groups (Boc, Fmoc, Cbz) prevent oxazolone/oxazinone formation better than Amide (Acetyl, Benzoyl) groups. Never use an N-acyl protection (like Acetyl) on a
Q: I see a "doublet" peak in HPLC after coupling. Is this racemization?
A: Not necessarily.
Decision Logic for Reagent Selection
Caption: Figure 2. Selection logic for coupling reagents based on amino acid substitution pattern.
References
-
Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8][9] Link
-
Waghmare, A. A. (2014).[10] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[2][10] Review Journal of Chemistry. Link
-
Steinauer, R., et al. (1989). Racemization Studies during Peptide Synthesis using BOP. International Journal of Peptide and Protein Research. Link
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 4. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 5. A novel synthesis of amino-1,2-oxazinones as a versatile synthon for beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Enantiomeric Excess Determination of 3-Amino-2-Ethylpropanoate Esters
Executive Summary & Strategic Selection
3-amino-2-ethylpropanoate esters represent a distinct class of
This structural separation (
Selection Matrix:
-
For Routine QC/Process Monitoring: Use Direct Chiral HPLC on Teicoplanin (Chirobiotic T) phases. It requires no derivatization and offers rapid turnover.
-
For Trace Impurity/Biological Matrices: Use Marfey’s Reagent (FDAA) derivatization followed by achiral C18 HPLC. This offers nanomole sensitivity and shifts detection to the visible region (340 nm).
-
For Synthetic R&D (High Throughput): Use
NMR with Mosher’s Acid. It provides immediate feedback on crude reaction mixtures without column equilibration.
Technical Analysis of Methods
Method A: Direct Chiral HPLC (Teicoplanin Stationary Phase)
The Gold Standard for Scalability and Simplicity
While polysaccharide columns (e.g., Chiralpak AD/OD) are popular, they often require N-protection (e.g., Boc/Cbz) to achieve baseline resolution for
-
Mechanism: The ammonium group of the analyte ionically binds to the carboxylate of the teicoplanin aglycone, while the ethyl side chain fits into the hydrophobic pocket.
-
Mobile Phase: Polar Organic Mode (POM) or Reversed Phase. Methanol/Water/Acid systems are standard.[1]
Method B: Indirect Resolution via Marfey’s Reagent
The High-Sensitivity Problem Solver
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine to form diastereomers. The introduction of the dinitrophenyl (DNP) chromophore allows for high-sensitivity UV detection (
-
Causality of Separation: The L-DAA derivative (L-Marfey + L-Analyte) forms a strong intramolecular hydrogen bond, increasing its hydrophobicity. The L-D derivative cannot form this bond as effectively, resulting in a larger dipole moment and earlier elution on reversed-phase (C18) columns.
-
Advantage: Converts a chiral separation problem into a standard C18 separation problem, eliminating the need for expensive chiral columns.
Method C: NMR with Mosher’s Acid
The "In-Process" Synthetic Check
Reacting the amine with
-
Why
?: Fluorine NMR has a wide chemical shift range and zero background interference from the hydrocarbon backbone of the ethylpropanoate ester. -
Resolution: The magnetic anisotropy of the phenyl group in the Mosher moiety induces distinct chemical shift differences (
) for the signals of the and diastereomers.
Comparative Performance Data
| Feature | Direct HPLC (Chirobiotic T) | Marfey's Method (FDAA + C18) | |
| Analyte State | Free Amine (Underivatized) | Derivatized (Stable Diastereomer) | Derivatized (In-situ) |
| Resolution ( | 1.5 - 3.0 (Typical) | > 3.0 (Excellent) | Distinct Peaks ( |
| Limit of Detection | |||
| Analysis Time | 15–20 min | 60 min (Deriv.) + 20 min (Run) | 15 min (Prep) + 10 min (Acq) |
| Cost Per Run | Low (Solvents only) | Medium (Reagent cost) | Medium (Deuterated solvents) |
| Suitability | QC, Process Scale-up | PK Studies, Trace Impurity | Reaction Optimization |
Detailed Experimental Protocols
Protocol 1: Direct HPLC on Chirobiotic T
-
Column: Astec Chirobiotic T (250 x 4.6 mm, 5
m). -
Mobile Phase: Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1, v/v/v).
-
Note: The acid/base ratio controls the ionization state. Ensure the amine is protonated (
apparent).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (Ester carbonyl absorption).
-
Sample Prep: Dissolve 1 mg of ester in 1 mL mobile phase. Inject 5
L.
Protocol 2: Marfey’s Derivatization
-
Preparation: Place 50
L of sample solution (50 mM in water) in a vial. -
Reaction: Add 100
L of 1% (w/v) FDAA in acetone. Add 20 L of 1 M . -
Incubation: Heat at 40°C for 60 minutes. Solution turns yellow.[2]
-
Quenching: Cool to RT. Add 20
L of 2 M HCl to stop the reaction (prevents racemization). -
Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).
Visualizations
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal ee determination method based on sample purity and quantity.
Diagram 2: Marfey's Derivatization Workflow
Caption: Step-by-step workflow for converting enantiomers into separable diastereomers using Marfey's reagent.
References
-
Marfey, P. (1984).[3][5] Determination of D-amino acids as enantiomeric mixtures of N-(5-fluoro-2,4-dinitrophenyl)-5-alanine amides. Carlsberg Research Communications, 49, 591–596. Link
-
Péter, A., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases.[6] Journal of Separation Science, 29(10), 1305–1321.[6] Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in Mosher's acid. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) | MDPI [mdpi.com]
- 6. eijppr.com [eijppr.com]
comparison of proteolytic stability beta2 vs beta3 amino acids
Proteolytic Stability: - vs. -Amino Acids
Executive Summary
In the design of peptidomimetics, the transition from
The Verdict:
- -Amino Acids: The industry standard. They offer near-absolute proteolytic stability, are synthetically accessible via Arndt-Eistert homologation, and readily form stable secondary structures (14-helices).
- -Amino Acids: The specialist's tool. They provide equivalent proteolytic stability but are synthetically more demanding. Their primary utility lies in structural tuning —modifying helix pitch or side-chain topology without compromising the proteolytic shield.
This guide details the mechanistic basis of their stability, compares their physicochemical profiles, and provides a validated LC-MS protocol for quantifying their half-life (
Mechanistic Basis of Resistance
To understand why
The "One Carbon" Mismatch
Serine proteases (e.g., Trypsin, Chymotrypsin) and metalloproteases rely on a precise geometric alignment between the enzyme's catalytic triad (e.g., Ser-His-Asp) and the peptide's scissile bond (amide bond).
- -Peptides: The distance between the side chain (recognition element) and the carbonyl carbon is fixed. The enzyme "locks" the side chain into the S1 pocket, positioning the carbonyl carbon exactly for nucleophilic attack.
-
-Peptides: The insertion of an extra methylene group (
) into the backbone extends the distance between the side chain and the scissile amide bond.-
-AA: Side chain is on
. The backbone extension pushes the carbonyl out of reach of the catalytic serine. -
-AA: Side chain is on
. While the side chain position mimics -AAs, the backbone geometry is distorted, and the extra methylene prevents the formation of the tetrahedral intermediate required for hydrolysis.
-
-AA: Side chain is on
Diagram: The Logic of Proteolytic Failure
The following diagram illustrates the causal chain preventing hydrolysis in
Figure 1: Logical flow demonstrating why backbone homologation leads to proteolytic resistance.
Comparative Analysis: vs.
While both isomers resist degradation, their application differs based on synthesis and structural requirements.
Table 1: Technical Comparison
| Feature | Relevance to Drug Dev | ||
| Proteolytic Stability | High ( | High ( | Both effectively eliminate metabolic liability. |
| Side Chain Position | Affects side-chain topology and receptor fit. | ||
| Synthetic Accessibility | High. Arndt-Eistert homologation of Fmoc- | Moderate/Low. Requires chiral auxiliaries (e.g., Evans) or asymmetric Mannich reactions. | |
| Helix Propensity | Strong 14-helix former. | Can be helix-destabilizing in mixed sequences; used to break/tune helices. | Use |
| Biological "Naturalness" | Low. Poorly recognized by ribosomes. | Very Low. severely disrupts ribosomal ternary complexes. |
The Stability Data
In a landmark study by Seebach et al. , peptides constructed entirely of
- -Control: Complete degradation within 15 minutes .
- -Peptides: No detectable degradation after 48 hours .[4]
-
Mixed
Peptides: Stability depends on the position of the -residue. A single -residue protects the immediate flanking bonds, but not the entire chain.
Validated Experimental Protocol
To verify the stability of your specific sequence, do not rely on literature generalities. Use this self-validating LC-MS protocol.
Objective
Determine the in vitro half-life (
Materials
-
Matrix: Pooled Human Serum (commercial) or Enzymes (Trypsin/Chymotrypsin in Tris buffer).
-
Internal Standard (IS): A stable, chromatographically distinct peptide (e.g., Fmoc-Gly-OH or a D-amino acid peptide).
-
Quench Solution: 1% Formic Acid (FA) in Acetonitrile (MeCN).
Workflow Diagram
Figure 2: Step-by-step LC-MS proteolytic stability assay workflow.
Step-by-Step Methodology
-
Preparation:
-
Prepare a 1 mM stock of your
peptide in water or DMSO. -
Dilute to 100 µM in the reaction matrix (e.g., 100% human serum or 50 mM Tris-HCl pH 7.4 containing 2 µM Trypsin).
-
-
Incubation:
-
Incubate the mixture at 37°C with gentle shaking (300 rpm).
-
Control: Run a known unstable
-peptide (e.g., Leu-Enkephalin) in parallel to validate enzyme activity.
-
-
Sampling & Quenching:
-
At designated time points (0, 15 min, 1h, 4h, 12h, 24h, 48h), remove 50 µL aliquots.
-
Immediately add 150 µL of Quench Solution (Ice-cold Acetonitrile + 1% Formic Acid) to precipitate serum proteins and stop enzymatic activity.
-
Why this matters: Acidification prevents post-sampling degradation; MeCN precipitates the proteases.
-
-
Processing:
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an HPLC vial.
-
-
LC-MS Analysis:
-
Inject 5-10 µL onto a C18 Reverse Phase column.
-
Monitor the Extracted Ion Chromatogram (EIC) for the parent mass
. -
Calculation: Plot
vs. Time. The slope gives .
-
References
-
Seebach, D., & Matthews, J. L. (1997).[3]
-Peptides: a surprise at every turn.[3] Chemical Communications, (21), 2015–2022. Link-
Key Finding: Foundational paper establishing the stability of
-peptides against common peptidases.[3]
-
-
Frackenpohl, J., et al. (2001).[4] The outstanding biological stability of
- and -peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. ChemBioChem, 2(6), 445-455.[4] Link-
Key Finding: Demonstrated th
-peptides resist a wide panel of 15 different proteases, including 20S proteasomes.[4]
-
-
Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399–1408. Link
- Key Finding: Discusses the structural differences between and residues and their use in "mixed" backbone foldamers.
- Steer, B. A., & Schimmel, P. (1999). Translation of an unnatural amino acid by a specific tRNA. Journal of Biological Chemistry. Context: Discusses the translational difficulties of non-canonical backbones.
-
Effraim, P. R., et al. (2024).[5]
-amino acids reduce ternary complex stability and alter the translation elongation mechanism.[6] bioRxiv. Link- Key Finding: Recent evidence showing isomers are more disruptive to ribosomal machinery than , highlighting their "unn
Sources
- 1. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Peptides: a surprise at every turn - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. β-amino acids reduce ternary complex stability and alter the translation elongation mechanism | bioRxiv [biorxiv.org]
Structural Analysis of Beta-Peptides Containing Ethyl Side Chains
This guide provides a structural analysis of
Part 1: Executive Summary & Core Directive
The Challenge:
The Solution: This guide compares the structural propensity of ethyl-substituted
Part 2: Comparative Analysis of Side Chain Effects
The ethyl group (
1. Helical Propensity Comparison
The following table contrasts the ethyl side chain (
| Feature | Ethyl Side Chain ( | Methyl Side Chain ( | Branched Side Chain ( | Cyclic Constraint (ACHC) |
| Dominant Fold | 14-Helix (in MeOH/TFE) | 14-Helix (in MeOH/TFE) | 14-Helix (Strong) | 14-Helix (Very Strong) |
| Helix Stability ( | Moderate | Moderate | High | Very High |
| Steric Mechanism | Linear bulk stabilizes helix via packing, but less effectively than | Minimal steric clash; requires solvent assistance (TFE/MeOH) to fold. | Ring constraint forces torsion angles | |
| Aqueous Stability | Low (unstructured without salt bridges) | Low (unstructured without salt bridges) | Moderate (can fold in water with salt bridges) | High (folds in water) |
| Key Spectral Marker | CD Min: ~214 nm | CD Min: ~214 nm | CD Min: ~214 nm | CD Min: ~214 nm |
2. Positional Isomers:
- vs.
-Ethyl
-
-Ethyl (
-hAbu): The side chain is on the carbon adjacent to the nitrogen. This substitution pattern strongly favors the 14-helix ( H-bonds). -
-Ethyl: The side chain is on the carbon adjacent to the carbonyl. While also favoring the 14-helix,
-residues often destabilize the helix slightly compared to due to dipole alignment and steric packing, unless combined in alternating sequences which favor the 10/12-helix .
Part 3: Experimental Methodologies
To rigorously validate the structure of an ethyl-containing
Protocol A: Circular Dichroism (CD) Spectroscopy
CD is the rapid screening tool. For ethyl-substituted
-
Preparation: Dissolve peptide in Methanol (MeOH) or Trifluoroethanol (TFE) to 0.1–0.5 mM. Aqueous buffer (PBS) should only be used if the sequence contains stabilizing salt bridges.
-
Measurement: Scan from 260 nm to 190 nm at 20°C.
-
Data Interpretation:
-
14-Helix Signature: Look for a minimum at 214–215 nm and a maximum near 195 nm.[3]
-
12-Helix Signature: Look for a minimum near 205 nm and a maximum near 220 nm.
-
Random Coil: Minimum near 198 nm.
-
Note: The ethyl group does not introduce near-UV chirality (unlike Trp/Tyr), so focus on the far-UV region.
-
Protocol B: NMR Spectroscopy (The "Gold Standard")
NMR provides atomic-level verification of the H-bond network.
-
Solvent: Use
or to minimize solvent exchange of amide protons. -
Experiments: Run 1D
, 2D COSY, 2D TOCSY (side chain assignment), and 2D ROESY/NOESY (spatial proximity). -
Key NOE Signals for 14-Helix:
-
: Strong NOE between Amide NH of residue
and of residue . This confirms the 14-membered ring. -
: Strong coupling (
Hz) indicates anti-periplanar arrangement of H -H , consistent with the 14-helix.
-
: Strong NOE between Amide NH of residue
Protocol C: X-Ray Crystallography
If the peptide crystallizes, this provides the definitive pitch and rise.
-
14-Helix Parameters: Pitch
Å, roughly 3 residues per turn. -
Ethyl Group Conformation: Check the
angle of the ethyl side chain. It typically adopts a trans or gauche conformation to minimize steric clash with the helix core.
Part 4: Visualization & Workflow
The following diagram illustrates the logical flow for determining the secondary structure of a beta-peptide with ethyl side chains.
Caption: Workflow for structural validation of ethyl-substituted beta-peptides, prioritizing CD for screening and NMR for definitive assignment.
References
-
Relationship between Side Chain Structure and 14-Helix Stability of
-Peptides in Water Source: Journal of the American Chemical Society (NIH) [Link] -
Comparison of Design Str
-Peptide 14-Helix Stability in Water Source: Journal of the American Chemical Society (NIH) [Link] -
Circular Dichroism Spectra of
-Peptides: Sensitivity to Molecular Structure Source: Biophysical Journal (PubMed) [Link] -
Helix Macrodipole Control of
-Peptide 14-Helix Stability in Water Source: Journal of the American Chemical Society [Link][3][4] -
Beta-Peptides: From Structure to Function Source: Chemical Reviews (ETH Zurich / Seebach Group context) [Link]
Sources
- 1. Relationship between side chain structure and 14-helix stability of beta3-peptides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Right-handed 14-Helix in β3-Peptides from L-Aspartic Acid Monomers" by Kamaljit Kaur, Tara Sprules et al. [digitalcommons.chapman.edu]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Helix macrodipole control of beta 3 peptide 14-helix stability in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Half-Life of Peptides with Beta-Amino Acid Insertions: A Comparative Guide
Executive Summary
The incorporation of
Mechanistic Basis of Proteolytic Resistance
The superior stability of
-
Backbone Homologation: Natural
-amino acids have one carbon atom ( ) between the amino and carboxyl groups. -amino acids contain an additional methylene group ( ), creating a C-C-N backbone. -
Scissile Bond Displacement: Proteases like trypsin and chymotrypsin rely on precise spatial alignment of the scissile amide bond relative to the enzyme's catalytic triad (e.g., Ser-His-Asp). The extra carbon atom in
-amino acids shifts the carbonyl group, preventing the nucleophilic attack required for hydrolysis. -
Altered Secondary Structure:
-peptides fold into unique stable helices (e.g., 14-helix, 12-helix) that differ from the canonical -helix.[2] These structures are sterically incompatible with the active sites of most peptidases.
Visualization: Mechanism of Proteolytic Resistance
Figure 1: Structural misalignment prevents protease cleavage of beta-amino acid backbones.
Comparative Performance Data
The following table synthesizes experimental data comparing the stability of native
Table 1: Comparative Half-Life (
| Peptide Class | Modification Strategy | Test Medium | Observed Half-Life ( | Stability Factor Increase |
| Native | None (Control) | Human Serum | 0.7 - 5.0 min | 1x (Baseline) |
| Full substitution ( | Human Serum | > 7 days | > 2,000x | |
| Mixed | N-terminal capping | Chymotrypsin | 4 - 6 hours | ~50-100x |
| Mixed | Alternating residues ( | Trypsin | > 24 hours | > 300x |
| GLP-1 Analog | Single | Plasma | 12 - 24 hours | ~100x |
Note: Data aggregated from multiple stability studies.[4][5] "Stability Factor" represents the fold-increase relative to the native sequence.
Experimental Protocol: LC-MS/MS Serum Stability Assay
As a Senior Application Scientist, I recommend Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) over fluorescence-based assays for
Objective
To determine the in vitro biological half-life (
Materials
-
Matrix: Pooled Human Serum (heat-inactivated optional, depending on target protease).
-
Internal Standard (IS): Isotopically labeled analog or structurally similar stable peptide (e.g., Warfarin or a known stable
-peptide). -
Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).
-
Equipment: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve the test peptide in DMSO or water to 1 mM.
-
Dilute to 10 µM working concentration in PBS.
-
-
Incubation:
-
Pre-warm human serum (90 µL aliquots) to 37°C in a water bath.
-
Initiate reaction by adding 10 µL of peptide working solution (Final conc: 1 µM).
-
Critical Control: Prepare a "0-minute" sample by adding quenching solution before the peptide.
-
-
Sampling & Quenching:
-
At defined time points (e.g., 0, 15, 30, 60, 120, 240, 1440 min), transfer 50 µL of the reaction mixture into 200 µL of ice-cold Quenching Solution containing the Internal Standard.
-
Vortex immediately for 30 seconds to precipitate serum proteins.
-
-
Sample Clean-up:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to LC vials. (Optional: Dilute 1:1 with water to improve peak shape).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[6]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: MRM mode monitoring the parent ion
or and specific fragments.
-
-
Data Calculation:
-
Plot
vs. Time. -
The slope of the linear regression is
(elimination rate constant). -
Calculate half-life:
.
-
Visualization: Experimental Workflow
Figure 2: LC-MS/MS workflow for determining peptide biological half-life.
References
-
Steer, D. L., et al. "Metabolic stability of beta-amino acid containing peptides." Current Medicinal Chemistry, 2002. Link
-
Seebach, D., et al. "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 1996. Link
-
Werder, M., et al. "The biological stability of beta-peptides: no degradation by peptidases and proteases." Helvetica Chimica Acta, 1999. Link
-
Di, L. "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal, 2015. Link
-
Cui, Y., et al. "LC-MS/MS assays for the quantitation of peptidic drugs in biological matrices." Journal of Chromatography B, 2020. Link
Sources
- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 2. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pengtingpeptide.com [pengtingpeptide.com]
- 5. repositori.upf.edu [repositori.upf.edu]
- 6. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
methyl (2S)-2-(aminomethyl)butanoate hydrochloride proper disposal procedures
[1]
Executive Chemical Profile & Hazard Assessment
Before initiating disposal, the chemical nature of the substance must be understood to select the correct waste stream. This compound is a
| Parameter | Technical Specification |
| Chemical Name | Methyl (2S)-2-(aminomethyl)butanoate hydrochloride |
| CAS Number | 2227845-01-2 (Specific to (S)-isomer) |
| Molecular Formula | |
| Physical State | Solid (Crystalline powder) |
| Solubility | High water solubility (Ionic HCl salt); Soluble in polar organic solvents (MeOH, DMSO).[1][2][3] |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) .[1][4][5] The free amine (liberated by base) may be volatile/corrosive.[1] |
| Reactivity | Hygroscopic .[1] Incompatible with strong oxidizing agents and strong bases (bases liberate the free amine).[1] Hydrolyzes in water/base to the corresponding acid. |
Critical Safety Note: As a hydrochloride salt, this compound is stable under acidic/neutral conditions.[1] Do not mix with strong bases (e.g., NaOH, KOH) in the waste container, as this will liberate the free amine, potentially causing heat generation, pressure buildup, and the release of volatile, fishy-smelling vapors.[1]
Operational Disposal Decision Tree
The following workflow illustrates the logical decision path for disposing of this compound depending on its physical state (pure solid vs. solution).
Figure 1: Decision logic for segregating methyl (2S)-2-(aminomethyl)butanoate hydrochloride waste streams based on physical state and solvent compatibility.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Best Practice: Do not dissolve solids unnecessarily. Disposal as a solid "Lab Pack" is safer and more cost-effective.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1] Ensure the container is clean and compatible with organic salts.
-
Transfer: Transfer the solid chemical into the container. Avoid generating dust.[3][4][5][6]
-
Labeling: Attach a hazardous waste tag immediately.
-
Secondary Containment: Place the sealed container into a secondary bin (e.g., a plastic tub) designated for solid hazardous waste until pickup.
Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
Best Practice: Segregate based on the solvent, not just the solute.[1]
-
Identify the Solvent Matrix:
-
Halogenated (e.g., DCM, Chloroform): Must go into the "Halogenated Waste" carboy.[1]
-
Non-Halogenated (e.g., Methanol, Acetone, DMSO): Must go into the "Non-Halogenated/Flammable Waste" carboy.[1]
-
Aqueous (Water/Buffer): If the concentration is high (>1%) or contains heavy metals/other toxins, collect as "Aqueous Hazardous Waste."[1] Do not pour down the drain unless explicitly authorized by your institution's specific sewer discharge permit for this specific compound (unlikely for research intermediates).[1]
-
-
Neutralization (Conditional):
-
If the solution is highly acidic due to excess HCl, it may be neutralized to pH 6–8 using Sodium Bicarbonate (
) before adding to the organic waste drum to prevent drum corrosion.[1] -
Caution: Neutralization may precipitate the free amine (oil).[1] Ensure the waste container can handle the biphasic mixture.
-
-
Transfer: Pour into the appropriate carboy using a funnel. Close the latch/lid immediately after use to prevent evaporation.
Emergency Spill Response Protocol
If the container breaks or material is spilled during the disposal process:
| Spill Type | Immediate Action | Cleanup Material |
| Dry Powder Spill | 1. Evacuate immediate area if dust is airborne.2.[4] Don N95 mask or respirator.3. Cover spill to prevent spreading. | Scoop/Sweep gently (avoid dust).[1] Place in a bag labeled "Debris from Chemical Spill." Wipe area with wet paper towels. |
| Liquid Spill | 1. Extinguish ignition sources (if flammable solvent involved).2.[1] Ventilate the area.[4][6] | Absorb with vermiculite, sand, or commercial spill pads.[1] Do not use combustible materials (sawdust) if mixed with oxidizers.[1] |
| Skin/Eye Contact | Skin: Wash with soap/water for 15 min.Eyes: Flush with water for 15 min.[1] | Seek medical attention.[3][4][6] Provide SDS to medical personnel.[4] |
Regulatory Compliance & Classification
Strict adherence to regulatory frameworks ensures legal protection and environmental safety.
-
RCRA Classification (USA):
-
P-List / U-List: This specific CAS is not typically listed on the EPA P-list (acutely toxic) or U-list (toxic).[1]
-
Characteristic Waste:
-
-
Sewer Disposal: Strictly Prohibited. The aquatic toxicity of this specific ester derivative is not fully characterized; therefore, the precautionary principle mandates incineration.[1]
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Methyl (S)-2-(aminomethyl)butanoate hydrochloride. Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: Methyl (2S)-2-aminobutanoate hydrochloride (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]
Sources
- 1. (S)-methyl 2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (2S)-2-(aminomethyl)butanoate hydrochloride 95% | CAS: 2227845-01-2 | AChemBlock [achemblock.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl (2S)-2-(aminomethyl)butanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of methyl (2S)-2-(aminomethyl)butanoate hydrochloride. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each protective measure, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Hazard: Why is PPE Necessary?
Methyl (2S)-2-(aminomethyl)butanoate hydrochloride is an amine salt that, while essential for many research applications, presents specific hazards that necessitate a robust personal protective equipment (PPE) strategy. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion of the compound can be harmful.[4]
A thorough understanding of these risks, as outlined in the Safety Data Sheet (SDS), is the foundation of a safe handling protocol.[1][4][5] The causality is clear: the chemical properties of this amine hydrochloride dictate the specific PPE required to create a barrier between you and potential exposure.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy for handling methyl (2S)-2-(aminomethyl)butanoate hydrochloride involves protection for the eyes, skin, and respiratory system. The following table summarizes the essential PPE and its purpose.
| Body Part | Required PPE | Rationale |
| Eyes | Chemical safety goggles or a face shield | To prevent contact with airborne particles or splashes, which can cause serious eye irritation.[1][6][7] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin irritation from direct contact.[1][7][8] |
| Body | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from spills and contamination.[1][6] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | To prevent inhalation of the compound, which can cause respiratory irritation.[1][7][8] |
Procedural Guidance: From Donning to Disposal
Adherence to proper procedure is as critical as the selection of the PPE itself. The following step-by-step protocols ensure that your protective barrier is effective from the beginning to the end of your workflow.
PPE Selection and Inspection Workflow
The following diagram illustrates the logical flow for selecting and inspecting your PPE before handling methyl (2S)-2-(aminomethyl)butanoate hydrochloride.
Caption: PPE Selection and Inspection Workflow
Donning and Doffing Protocol
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Goggles/Face Shield: Put on your safety goggles or face shield. Adjust for a snug fit.
-
Gloves: Put on your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Goggles/Face Shield: Remove goggles or face shield from the back of your head.
-
Lab Coat: Remove your lab coat, turning the sleeves inside out as you pull your arms out. Fold it so the contaminated side is inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[1][4][6]
Disposal Plan: A Critical Final Step
Proper disposal of contaminated PPE is paramount to prevent secondary exposure and environmental contamination.
| PPE Item | Disposal Procedure |
| Gloves | Dispose of in a designated chemical waste container immediately after use.[1][4] |
| Contaminated Lab Coat/Apron | If significant contamination occurs, remove immediately and place in a designated, labeled bag for chemical waste disposal. Do not take contaminated clothing home.[1] |
| Empty Chemical Containers | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4] |
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[1][4] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
Always ensure that eyewash stations and safety showers are readily accessible and in good working order.[4]
References
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Brenntag. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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Brenntag. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(methylamino)butanoate hydrochloride. Retrieved from [Link]
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Chemolink.com. (n.d.). Material Safety Data Sheet: Methyl 3-Aminocrotonate. Retrieved from [Link]
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HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
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dphhs. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. Retrieved from [Link]
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CPAchem. (2023, March 24). Safety data sheet: 2-Methyl-2-butanol. Retrieved from [Link]
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Vadequimica. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
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Nova Molecular. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). (S)-methyl 2-aminobutanoate hydrochloride. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2021, December 10). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]
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American Chemical Society. (2019, March 25). Safety Data Sheet: Methyl Butanoate. Retrieved from [Link]
Sources
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- 2. Methyl 2-(methylamino)butanoate hydrochloride | C6H14ClNO2 | CID 71299971 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
